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Abstract

PF-04217903, with CAS number 956905-27-4, is a potent and highly selective, orally
bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] As an ATP-
competitive inhibitor, it demonstrates significant anti-neoplastic activity by disrupting the HGF/c-
Met signaling pathway, which is crucial in tumor cell proliferation, survival, migration, and
invasion.[1][3] This document provides a comprehensive technical overview of PF-04217903,
summarizing key quantitative data, detailing experimental protocols from preclinical studies,
and visualizing associated biological pathways and workflows.

Introduction

The hepatocyte growth factor (HGF) receptor, c-Met, is a receptor tyrosine kinase that plays a
pivotal role in normal cellular functions, including embryogenesis and tissue regeneration.[4]
However, dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as
gene amplification, mutation, or autocrine/paracrine activation, is strongly implicated in the
progression and metastasis of numerous human cancers.[4][5] PF-04217903 has emerged as
one of the most selective c-Met inhibitors, exhibiting over 1,000-fold selectivity for c-Met
compared to a broad panel of other kinases, making it a valuable tool for targeted cancer
therapy research.[3][5]
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Physicochemical Properties

Property Value

CAS Number 956905-27-4[2][6]
Molecular Formula C19H16NsO[2][7]
Molecular Weight 372.38 g/mol [2]
Appearance Solid[6]

Mechanism of Action

PF-04217903 functions as an ATP-competitive inhibitor of the c-Met kinase.[2][3] By binding to
the ATP-binding site of the c-Met receptor, it prevents the phosphorylation and subsequent
activation of the kinase. This blockade disrupts downstream signaling cascades, primarily the
PI3K/AKT and MAPK/ERK pathways, which are critical for driving tumor cell growth, survival,
and motility.[2][8]
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Figure 1: PF-04217903 Mechanism of Action.

Quantitative In Vitro Activity

PF-04217903 has demonstrated potent and selective inhibitory activity across various in vitro

assays.

Table 1: Kinase Inhibition

Target Assay Type Value

Human c-Met Ki 4.8 nM[6]
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Table 2: Cellular Activity (IC50 Values)

Cell Line Cancer Type Assay IC50 (nM)
GTL-16 Gastric Carcinoma Proliferation 12[6][7]
NCI-H1993 NSCLC Proliferation 30[6]
GTL-16 Gastric Carcinoma Apoptosis 31[6][7]
] HGF-mediated
NCI-H441 Lung Carcinoma o 11[7]
Migration
NCI-H441 Lung Carcinoma Matrigel Invasion 7 - 12.5[6]
] HGF-stimulated c-Met
HUVEC Endothelial ) 4.6[5]
Phosphorylation
) HGF-mediated
HUVEC Endothelial ) 12[5][9]
Survival

) HGF-mediated
HUVEC Endothelial ) ) 715]
Apoptosis Induction

] HGF-mediated
HUVEC Endothelial ) ] 27[5]
Matrigel Invasion

Quantitative In Vivo Efficacy

Preclinical studies in xenograft models have shown significant dose-dependent anti-tumor
activity.

Table 3: In Vivo Tumor Growth Inhibition (TGI)
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Xenograft Model Cancer Type Dose TGl (%)
U87MG Glioblastoma 10 mg/kg 68%][5]
U87MG Glioblastoma 30 mg/kg 84%[5]
HT29 Colon Carcinoma 50 mg/kg/day 38-40%]3][5]
Colo205 Colon Carcinoma Not specified 44%[5]
MDA-MB-231 Breast Carcinoma Not specified 43%[5]
NCI-H292 NSCLC Not specified 39%[5]

Table 4: Combination Therapy in HT29 Xenograft Model

Treatment TGI (%)

PF-04217903 alone 38%|[3][5]
RON shRNA alone 56%][3][5]
PF-04217903 + RON shRNA 77%(3][5]

Experimental Protocols

Cell Proliferation Assay
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Figure 2: Cell Proliferation Assay Workflow.

Methodology:

o Tumor cells were seeded at a low density in 96-well plates.[10]

Assess cell viability

(e.g., MTT/resazurin assay
or Coulter counter)

Calculate 1C50 values
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o Cells were treated with a range of concentrations of PF-04217903. For cell lines not
exhibiting autocrine signaling, HGF (e.g., 20 ng/mL) was added to stimulate the c-Met
pathway.[10]

e Following a 48- to 72-hour incubation period, cell viability was assessed.[6] This can be
accomplished using methods such as MTT or resazurin-based assays to measure metabolic
activity, or by direct cell counting using a Coulter counter.[10][11]

e The half-maximal inhibitory concentration (IC50) was then calculated from the dose-
response curves.

Apoptosis Assay
Methodology:
e GTL-16 cells were cultured in growth media (RPMI + 10% FBS).[10]

e The cells were treated with various concentrations of PF-04217903 for 24 hours.[10]

» Apoptosis was quantified using a single-stranded DNA (ssDNA) Apoptosis ELISA Kit, which
measures the amount of denatured DNA characteristic of apoptotic cells.[10]

» Results were expressed as a percentage of the control (untreated) cells.[10]

Cell Migration and Invasion Assay

Add PF-04217903
and HGF (25 ng/mL)
to media

Monitor cell migration/
invasion for 48 hours
(e.g., ACEA CIM System)

Use transwell inserts | Seed NCI-H441 cells
(with/without Matrigel) = in upper chamber

Quantify migrated/
invaded cells

Click to download full resolution via product page
Figure 3: Cell Migration/Invasion Assay Workflow.
Methodology:

o NCI-H441 cells were used in a transwell assay system (e.g., ACEA CIM Cell System). For
invasion assays, the transwell membrane was coated with a layer of Matrigel.[10]
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Cells were seeded in the upper chamber of the transwell insert.

The media contained HGF (25 ng/mL) to act as a chemoattractant, along with designated
concentrations of PF-04217903.[10]

The migration (across the membrane) and invasion (through the Matrigel and membrane) of
cells to the lower chamber was monitored in real-time for 48 hours.[10]

The number of migrated/invaded cells was quantified to determine the inhibitory effect of the
compound.

In Vivo Xenograft Studies

Methodology:

Athymic nude mice were subcutaneously implanted with human tumor cells (e.g., GTL-16,
U87MG, HT29).

Once tumors reached a predetermined volume (e.g., 170-400 mms3), mice were randomized
into vehicle control and treatment groups.[10]

PF-04217903 was administered orally at specified doses and schedules (e.g., once daily).
[10]

Tumor volumes were measured regularly throughout the study to assess tumor growth
inhibition.

At the end of the study, tumors and plasma were collected for pharmacodynamic biomarker
analysis, such as c-Met phosphorylation, Ki67 (proliferation marker), and cleaved caspase-3
(apoptosis marker), via methods like Western blot and immunohistochemistry.[5][10]

Potential Resistance Mechanisms

Prolonged treatment with c-Met inhibitors can lead to acquired resistance. Preclinical studies
on PF-04217903 and other c-Met inhibitors have identified several potential mechanisms:

e Oncogene Switching: In U87MG xenografts, PF-04217903 treatment strongly induced the
phosphorylation of PDGFR[3, suggesting a switch in signaling pathways that could
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compromise the inhibitor's efficacy.[3][5]

o Downstream Pathway Activation: Mutations or overexpression of downstream signaling
molecules, such as KRAS, HRAS, or PI3K, can confer resistance by bypassing the need for
c-Met activation.[8]

e Secondary Mutations: A secondary mutation in the c-Met kinase domain (M1268T) was
identified in a patient treated with PF-04217903 in a Phase | clinical trial, which can reduce
drug affinity.[12]

Conclusion

PF-04217903 is a highly selective and potent c-Met inhibitor with significant preclinical anti-
tumor and anti-angiogenic activity.[3][5] Its efficacy has been demonstrated in both in vitro and
in vivo models, particularly those with MET gene amplification or HGF/c-Met autocrine loops.[3]
The detailed data and protocols presented in this guide underscore its importance as a
research tool for investigating c-Met signaling and as a foundational molecule for the
development of targeted cancer therapies. Further research into combination strategies and
mechanisms of resistance is crucial for optimizing its potential clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Facebook [cancer.gov]

2. medkoo.com [medkoo.com]

3. Sensitivity of selected human tumor models to PF-04217903, a novel selective c-Met
kinase inhibitor - PubMed [pubmed.ncbi.nim.nih.gov]

4. Targeting the HGF/Met Signaling Pathway in Cancer - PMC [pmc.ncbi.nim.nih.gov]

5. aacrjournals.org [aacrjournals.org]

6. medchemexpress.com [medchemexpress.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22389468/
https://aacrjournals.org/mct/article/11/4/1036/91302/Sensitivity-of-Selected-Human-Tumor-Models-to-PF
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2020.00152/full
https://www.benchchem.com/product/b1663016?utm_src=pdf-body
https://www.researchgate.net/figure/Effect-of-PF-04217903-on-Met-phosphorylation-in-GTL-16-NCI-H1993-and-HT29-cells-A_fig1_221887201
https://www.benchchem.com/product/b1663016?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://aacrjournals.org/mct/article/11/4/1036/91302/Sensitivity-of-Selected-Human-Tumor-Models-to-PF
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://www.benchchem.com/product/b1663016?utm_src=pdf-custom-synthesis
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/met-tyrosine-kinase-inhibitor-pf-04217903
https://www.medkoo.com/products/4718
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3412517/
https://aacrjournals.org/mct/article/11/4/1036/91302/Sensitivity-of-Selected-Human-Tumor-Models-to-PF
https://www.medchemexpress.com/PF-04217903.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

7. caymanchem.com [caymanchem.com]

8. Frontiers | Targeting the HGF/MET Axis in Cancer Therapy: Challenges in Resistance and
Opportunities for Improvement [frontiersin.org]

e 9. aacrjournals.org [aacrjournals.org]

e 10. researchgate.net [researchgate.net]
e 11. selleckchem.com [selleckchem.com]
e 12. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [PF-04217903 (CAS 956905-27-4): A Technical
Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663016#pf-04217903-cas-number-956905-27-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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